

Unveiling the Crystal Architecture of Lead(II) Chlorate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead chlorate*

Cat. No.: *B078914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of lead(II) chlorate, $\text{Pb}(\text{ClO}_3)_2$. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Crystallographic Data

Lead(II) chlorate crystallizes in the orthorhombic space group $\text{Fdd}2$.^{[1][2]} The crystal structure is a three-dimensional network. In this structure, the lead (Pb) atom is bonded to eight oxygen (O) atoms, exhibiting an 8-coordinate geometry. The Pb-O bond distances range from 2.62 to 2.77 Å. The chlorine (Cl) atom is bonded to three oxygen atoms in a trigonal non-coplanar geometry.^[1]

The key crystallographic data for lead(II) chlorate are summarized in the table below for easy reference and comparison.

Parameter	Value
Chemical Formula	<chem>Pb(ClO3)2</chem>
Crystal System	Orthorhombic
Space Group	Fdd2
Space Group Number	43
a	7.68 Å
b	11.83 Å
c	13.45 Å
α, β, γ	90°
Unit Cell Volume	1220.65 Å ³
Density (calculated)	4.24 g/cm ³

Table 1: Crystallographic Data for Lead(II) Chlorate.[\[2\]](#)[\[3\]](#)

Atomic Coordinates:

The fractional atomic coordinates for the atoms in the conventional unit cell are provided below.

Atom	Wyckoff Symbol	x	y	z
Pb	8a	0.9997	0.2500	0.7500
Cl	16b	0.0597	0.4493	0.2298
O1	16b	0.6198	0.5323	0.8071
O2	16b	0.2673	0.2278	0.8921
O3	16b	0.2115	0.3800	0.2026

Table 2: Fractional Atomic Coordinates for Lead(II) Chlorate.[\[3\]](#)

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of lead(II) chlorate is outlined below. This procedure is based on a metathesis (double displacement) reaction, which is a common method for preparing insoluble or moderately soluble salts.

Synthesis of Lead(II) Chlorate via Metathesis Reaction:

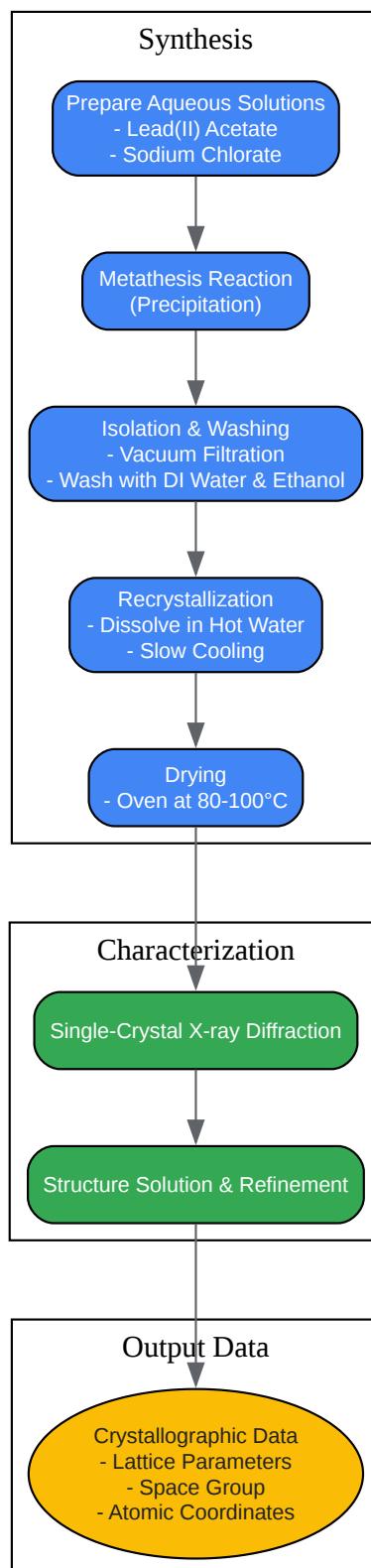
Materials:

- Lead(II) acetate trihydrate ($\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$)
- Sodium chlorate (NaClO_3)
- Deionized water
- Ethanol
- Glacial acetic acid

Equipment:

- 250 mL beakers
- Magnetic stirrer and stir bar
- Heating plate
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven

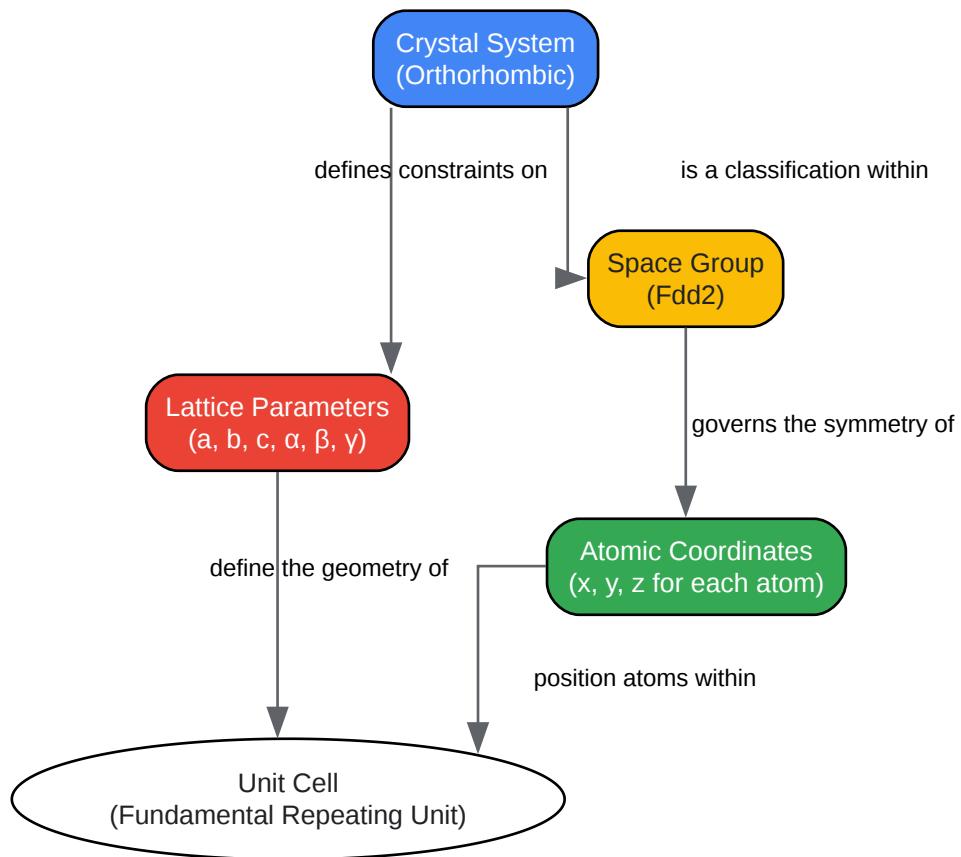
Procedure:


- Preparation of Reactant Solutions:

- Dissolve 15 g of lead(II) acetate trihydrate in 100 mL of deionized water in a 250 mL beaker. To prevent the formation of basic lead salts, add a few drops of glacial acetic acid to make the solution faintly acidic.
- In a separate 250 mL beaker, prepare a concentrated solution of sodium chlorate by dissolving it in a minimal amount of warm deionized water.
- Precipitation:
 - While stirring the lead(II) acetate solution, slowly add the concentrated sodium chlorate solution.
 - A white precipitate of lead(II) chlorate will form due to its lower solubility.
 - Continue stirring for 30 minutes to ensure complete precipitation.
- Isolation and Washing:
 - Isolate the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with small portions of cold deionized water to remove any soluble impurities.
 - Follow with a wash using ethanol to facilitate drying.
- Recrystallization (for crystal growth):
 - Transfer the crude lead(II) chlorate to a beaker containing a minimal amount of hot deionized water to dissolve the solid completely. Lead(II) chlorate is more soluble in hot water.
 - Allow the solution to cool slowly to room temperature. Colorless crystals of lead(II) chlorate will form.
 - For larger crystals, further slow the cooling process by placing the beaker in an insulated container.
- Drying:

- Collect the crystals by vacuum filtration.
- Dry the purified crystals in a drying oven at a temperature below its decomposition point of 230°C. A temperature of 80-100°C is recommended.

Visualizations


Experimental Workflow for Synthesis and Characterization of Lead(II) Chlorate:

[Click to download full resolution via product page](#)

Workflow for the synthesis and crystallographic analysis of lead(II) chlorate.

Logical Relationship of Crystallographic Parameters:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Materials Data on Pb(ClO₃)₂ by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 2. mp-28513: Pb(ClO₃)₂ (orthorhombic, Fdd2, 43) [legacy.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [Unveiling the Crystal Architecture of Lead(II) Chlorate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b078914#crystal-structure-of-lead-chlorate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com